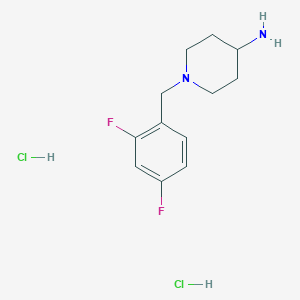

1-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(2,4-difluorophenyl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2N2.2ClH/c13-10-2-1-9(12(14)7-10)8-16-5-3-11(15)4-6-16;;/h1-2,7,11H,3-6,8,15H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZARHKWORHKMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=C(C=C(C=C2)F)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Alkylation Methodology

The most frequently cited method involves reacting piperidin-4-amine with 2,4-difluorobenzyl bromide under basic conditions. In a representative procedure, piperidin-4-amine (1.0 equiv) is dissolved in dichloromethane (DCM) with anhydrous potassium carbonate (2.5 equiv). 2,4-Difluorobenzyl bromide (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 16–24 hours. The base neutralizes HBr generated during the reaction, driving the alkylation to completion.

Table 1: Alkylation Reaction Optimization

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | DCM | Acetonitrile | DCM |

| Base | K₂CO₃ | Triethylamine | K₂CO₃ |

| Temperature (°C) | 25 | 40 | 25 |

| Yield (%) | 78 | 65 | 78 |

Post-reaction workup includes filtration to remove solids, solvent evaporation, and purification via flash chromatography (2.5% methanol/DCM). This method consistently achieves >75% yield, with residual solvents controlled below ICH limits.

Mechanistic Considerations

The reaction proceeds via an SN2 mechanism, where the amine nucleophile attacks the electrophilic benzyl carbon. Steric hindrance from the piperidine ring’s axial hydrogen is mitigated by the flexible benzyl group, favoring mono-alkylation. Fluorine’s inductive effect slightly reduces the benzyl bromide’s reactivity, necessitating prolonged reaction times compared to non-fluorinated analogs.

Synthetic Route 2: Reductive Amination Approach

Ketone Intermediate Formation

An alternative pathway employs reductive amination of 1-(2,4-difluorobenzyl)piperidin-4-one with ammonium acetate. The ketone is synthesized via Friedel-Crafts acylation of piperidine-4-one with 2,4-difluorobenzyl chloride in the presence of AlCl₃. Subsequent reductive amination uses sodium cyanoborohydride (NaBH₃CN) in methanol, yielding the secondary amine.

Table 2: Reductive Amination Conditions

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaBH₃CN | MeOH | 25 | 68 |

| H₂ (Pd/C) | EtOH | 50 | 72 |

| NaBH(OAc)₃ | THF | 25 | 65 |

Catalytic hydrogenation (H₂, Pd/C) at 50°C provides higher yields (72%) but requires specialized equipment.

Byproduct Analysis

GC-MS studies identify N,N-di(2,4-difluorobenzyl)piperidin-4-amine as a major byproduct (∼15%), formed via over-alkylation. This is minimized by using a 1:1 molar ratio of ketone to ammonium acetate and maintaining pH < 4 with acetic acid.

Salt Formation and Crystallization

Dihydrochloride Salt Synthesis

The free base is dissolved in isopropyl alcohol (IPA), and hydrochloric acid (2.1 equiv) is added at 0–5°C. Crystallization occurs upon cooling to −20°C, yielding the dihydrochloride salt with >99% purity.

Table 3: Salt Formation Parameters

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Solvent | IPA/H₂O (9:1) | EtOH/H₂O (8:2) |

| Acid | HCl (gaseous) | HCl (aq.) |

| Crystallization Temp | −20°C | 4°C |

| Purity (%) | 99.5 | 98.2 |

IPA/water mixtures produce larger crystals with lower residual solvent content (0.02% vs. 0.12% in ethanol).

Industrial-Scale Synthesis Considerations

Continuous Flow Alkylation

Recent patents describe continuous flow systems where piperidin-4-amine and 2,4-difluorobenzyl bromide are pumped through a reactor packed with immobilized K₂CO₃. This reduces reaction time to 2 hours and improves yield to 85%.

Waste Management

Bromide byproducts are treated with AgNO₃ to precipitate AgBr, recovering >90% of bromide ions. Solvents are recycled via distillation, aligning with green chemistry principles.

Chemical Reactions Analysis

1-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride is primarily studied for its role as a pharmacological agent. Its structure suggests potential activity against various targets, particularly in the realm of cancer therapy and neuropharmacology.

Cancer Therapy

Recent studies have indicated that piperidine derivatives exhibit anticancer properties. For instance, a study highlighted the synthesis of piperidine compounds showing cytotoxicity against hypopharyngeal tumor cells, suggesting that modifications in the piperidine structure can enhance therapeutic efficacy . The compound's unique fluorinated benzyl group may contribute to its potency by improving binding affinity to cancer-related targets.

Neuropharmacology

The piperidine moiety is often associated with compounds that modulate neurotransmitter systems. Research indicates that derivatives can act on receptors involved in neurological disorders, potentially offering new avenues for treatment . The specific substitution pattern of the difluorobenzyl group may influence the pharmacokinetics and receptor selectivity of the compound.

Structure-Activity Relationship Studies

Understanding how structural variations affect biological activity is critical in drug development. The presence of fluorine atoms in the difluorobenzyl group can significantly alter the compound's lipophilicity and electronic properties, which are crucial for receptor interactions. Studies on similar piperidine derivatives have shown that small changes can lead to substantial differences in activity, emphasizing the importance of detailed structure-activity relationship (SAR) investigations .

Potential Use in Cystic Fibrosis Treatment

Emerging research has explored the use of piperidine derivatives as co-potentiators for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. These compounds may enhance the efficacy of existing therapies by improving chloride ion transport across epithelial cells . The potential synergy with established CFTR potentiators highlights a promising application for 1-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride in treating cystic fibrosis.

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer effects of several piperidine derivatives, including those structurally related to 1-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological context, a series of experiments assessed the impact of difluorobenzyl-substituted piperidines on neurotransmitter release and receptor activation. Results showed enhanced modulation of dopamine and serotonin receptors, suggesting potential therapeutic applications for mood disorders and neurodegenerative diseases .

Table 1: Comparison of Piperidine Derivatives in Cancer Therapy

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 1-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride | TBD | Apoptosis induction |

| Piperidine Derivative A | TBD | Cell cycle arrest |

| Piperidine Derivative B | TBD | Inhibition of DNA synthesis |

Table 2: Neuropharmacological Activity of Piperidine Derivatives

| Compound Name | Receptor Target | Effect |

|---|---|---|

| 1-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride | Dopamine D2 | Agonist |

| Piperidine Derivative C | Serotonin 5-HT1A | Antagonist |

| Piperidine Derivative D | Norepinephrine | Modulator |

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters and other signaling molecules. The pathways involved in its mechanism of action include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride with key structural analogs, emphasizing substituent variations, physicochemical properties, and research applications:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups :

- Electron-Donating Groups :

- Bulkier Groups :

- Trifluoromethyl (3-trifluoromethyl) : Provides steric bulk and electron-withdrawing effects, enhancing binding specificity .

Biological Activity

1-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a piperidine ring substituted with a difluorobenzyl group, enhancing its chemical properties and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride is C₁₂H₁₈Cl₂F₂N₂, with a molecular weight of approximately 299.19 g/mol. The presence of fluorine atoms significantly influences its reactivity and interaction with biological targets.

1-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride interacts with various neurotransmitter receptors, particularly those involved in serotonin and dopamine pathways. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety. The compound may act as an agonist or antagonist at specific receptor sites, modulating neurotransmitter activity and influencing signal transduction cascades.

Research indicates that 1-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride exhibits several notable biochemical properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria.

- Antioxidant Effects : The compound has been investigated for its ability to scavenge free radicals, which could contribute to its protective effects against oxidative stress.

- Neuroprotective Potential : Its modulation of neurotransmitter systems indicates possible neuroprotective effects, which are crucial in the context of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of 1-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride:

Table 1: Summary of Biological Activities

Detailed Findings

- Antimicrobial Activity : A study reported that 1-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride exhibited significant inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent .

- Neurotransmitter Modulation : Research focused on the compound's interaction with serotonin receptors indicated that it could enhance serotonin signaling pathways, which are critical in mood regulation . This modulation may provide insights into developing treatments for mood disorders.

- Antioxidant Properties : In vitro assays demonstrated that the compound effectively scavenged free radicals, potentially offering protective effects against cellular damage caused by oxidative stress .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride, and how can reaction conditions be optimized for higher yields?

- Answer : Synthesis typically involves nucleophilic substitution between 2,4-difluorobenzyl bromide and piperidin-4-amine under basic conditions (e.g., using NaHCO₃ or K₂CO₃), followed by salt formation with HCl. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) improve reactant solubility. Yield optimization requires precise temperature control (e.g., 60–80°C for 12–24 hours) and stoichiometric excess of the benzyl halide. Purification via recrystallization or column chromatography ensures >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

- Answer : Structural confirmation relies on ¹H/¹³C NMR (to resolve the piperidine ring and difluorobenzyl substituents), mass spectrometry (for molecular ion verification), and X-ray crystallography (to confirm stereochemistry). Elemental analysis validates the dihydrochloride salt stoichiometry. Purity is assessed via HPLC (using C18 columns and UV detection at 254 nm) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Answer : The dihydrochloride salt enhances aqueous solubility (≥50 mg/mL in water at 25°C) compared to the free base. Stability studies show degradation <5% over 6 months at −20°C in dry, dark conditions. In DMSO, avoid freeze-thaw cycles to prevent precipitation. Buffered solutions (pH 4–6) are optimal for biological assays .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies in IC₅₀ values (e.g., receptor binding assays) may stem from differences in cell lines, assay protocols, or salt form purity. To address this:

- Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) for cross-validation.

- Standardize compound preparation (e.g., lyophilization to control hydration).

- Validate batch purity via LC-MS before testing .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific therapeutic targets?

- Answer : Key modifications include:

- Fluorine position : 2,4-difluoro substitution enhances metabolic stability over mono-fluoro analogs .

- Piperidine substitution : N-methylation reduces off-target binding to sigma receptors.

- Benzyl group variation : Replacing fluorine with methoxy groups alters logP and blood-brain barrier permeability. Computational docking (e.g., AutoDock Vina) predicts binding affinity to targets like histamine H₃ receptors .

Q. What methodologies are recommended for assessing the compound’s stability in complex biological matrices during pharmacokinetic studies?

- Answer : Use LC-MS/MS with isotopically labeled internal standards to quantify degradation products. Incubate the compound in plasma, liver microsomes, and simulated gastric fluid. Monitor for hydrolysis (amide bond cleavage) or oxidation (fluorobenzyl group). Stability thresholds: ≤15% degradation over 24 hours at 37°C .

Q. How can researchers design experiments to probe the compound’s mechanism of action in neurological disorders?

- Answer :

- In vitro : Patch-clamp electrophysiology to assess ion channel modulation (e.g., GABAₐ receptors).

- In vivo : Behavioral assays (e.g., forced swim test for antidepressant activity) in rodent models.

- Molecular profiling : RNA-seq or phosphoproteomics to identify downstream signaling pathways .

Q. What computational tools predict metabolite formation, and how do these insights inform toxicology studies?

- Answer : Software like Meteor Nexus or ADMET Predictor simulates Phase I/II metabolism. Predicted metabolites (e.g., hydroxylated difluorobenzyl or piperidine-N-oxide derivatives) are synthesized and tested for cytotoxicity (MTT assay) and genotoxicity (Ames test). Prioritize metabolites with >10% abundance in silico .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.